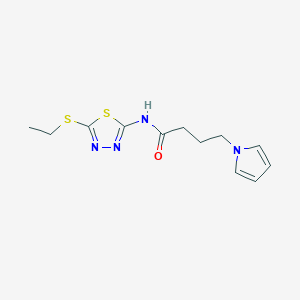

![molecular formula C19H19N3O2S2 B2991859 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252859-73-6](/img/structure/B2991859.png)

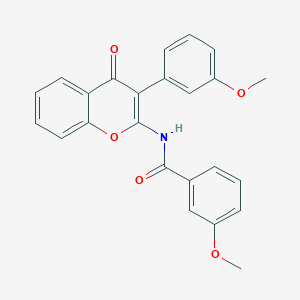

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 2,3-dihydro-1H-indol-1-yl group attached via a sulfanyl linker. Thienopyrimidinones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The compound would likely have multiple rotatable bonds, leading to a high degree of conformational flexibility .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group could potentially undergo oxidation reactions to form sulfoxides or sulfones. The indole moiety could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Dual Inhibitory Activities

Compounds structurally related to 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one have been studied for their potent dual inhibitory activities against TS and DHFR. This is exemplified by N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which showed significant inhibition of human TS and DHFR, suggesting a potential for antitumor applications (Gangjee et al., 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds utilizing pyrimidin-2-yl sulfonates demonstrates the versatility of pyrimidine-based structures in forming a wide array of C2-aryloxy- and arylaminopyrimidines. This synthesis route highlights the chemical reactivity and potential for creating diverse biologically active molecules (Quan et al., 2013).

Antioxidant Activity Evaluation

The design and synthesis of novel 1H-3-Indolyl derivatives based on pyrimidine structures have shown significant antioxidant activities. This research demonstrates the potential of structurally similar compounds to this compound in developing effective antioxidants (Aziz et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . These could potentially include inhibiting the replication of viruses, reducing inflammation, preventing the growth of cancer cells, and more .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-2-9-22-18(24)17-14(8-11-25-17)20-19(22)26-12-16(23)21-10-7-13-5-3-4-6-15(13)21/h3-6,8,11H,2,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNPHPUSTANCJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

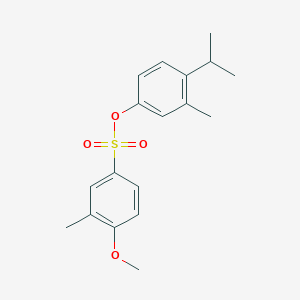

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)

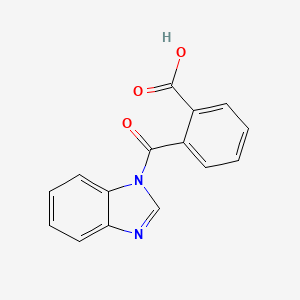

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)

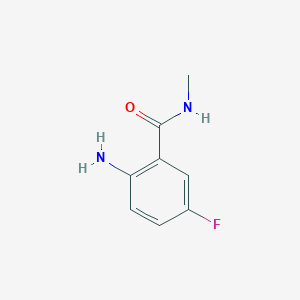

![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)